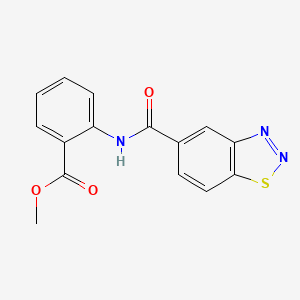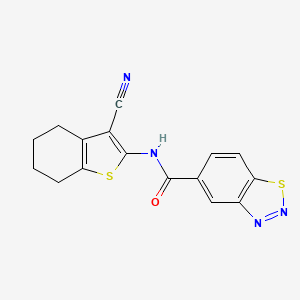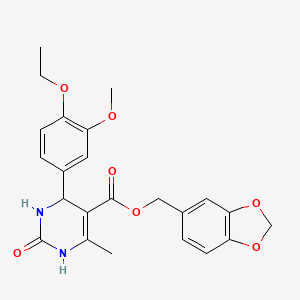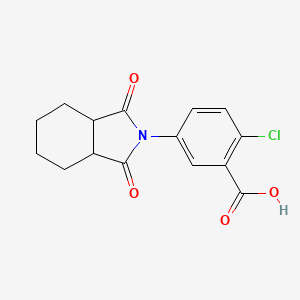![molecular formula C28H14Cl2N2O4 B5203818 2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one](/img/structure/B5203818.png)
2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Intermediate Benzoxazinone: The initial step involves the preparation of an intermediate benzoxazinone compound through the reaction of 2-chlorophenylamine with phthalic anhydride under acidic conditions.
Cyclization Reaction: The intermediate benzoxazinone undergoes a cyclization reaction with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzoxazinone structure.
Final Product Formation: The final step involves the coupling of two benzoxazinone units through a condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorophenyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; solvents like dichloromethane or acetonitrile.
Major Products Formed
Scientific Research Applications
2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-2-hydroxycyclohexanone
- 2-(2-chlorophenyl)cycloheptanone
- (2-amino-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, 2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is unique due to its complex benzoxazinone structure and the presence of multiple chlorophenyl groups
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Cl2N2O4/c29-21-7-3-1-5-17(21)25-31-23-11-9-15(13-19(23)27(33)35-25)16-10-12-24-20(14-16)28(34)36-26(32-24)18-6-2-4-8-22(18)30/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAZEGULCAMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CC=C6Cl)C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-isopropyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5203736.png)
![Methyl 4-cyano-3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B5203737.png)


![{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)
![(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)

![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B5203773.png)

![(5Z)-3-(2-methylphenyl)-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5203803.png)
![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)
METHANONE](/img/structure/B5203811.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
